molecular formula C15H12O4 B048843 4-((Benzyloxy)carbonyl)benzoic acid CAS No. 18520-63-3

4-((Benzyloxy)carbonyl)benzoic acid

Cat. No. B048843
CAS RN: 18520-63-3
M. Wt: 256.25 g/mol
InChI Key: RGRIMQYNCUGNDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds like 4-((Benzyloxy)carbonyl)benzoic acid often involves multi-step organic reactions, including functional group transformations and coupling reactions. Protocols such as the Suzuki coupling reactions have been utilized for the synthesis of similar biaryl compounds, which then undergo further modifications like lactonization to yield the desired product (Mazimba, 2016).

Molecular Structure Analysis

The molecular structure of 4-((Benzyloxy)carbonyl)benzoic acid is characterized by the presence of a benzoic acid moiety and a benzyloxy carbonyl group. This structure is key to its reactivity and the interactions it can participate in. Studies on similar compounds have emphasized the importance of understanding the steric and electronic effects of substituents on the aromatic rings for predicting reactivity and binding affinity in biological systems (Cantekin, de Greef, & Palmans, 2012).

Scientific Research Applications

  • Synthesis of Ferroelectric and Antiferroelectric Liquid Crystals : Dou Qing (2000) reported the synthesis of 4 (4 n Alkoxybiphenyl 4′ Carbonyloxy) Benzoic Acid from 4 phenylphenol, providing a key intermediate for ferroelectric and antiferroelectric liquid crystals (Dou Qing, 2000).

  • Improvement of Photoluminescence in Tb(3+) Complexes : S. Sivakumar et al. (2010) found that position 3 of 4-benzyloxy benzoic acid enhances photoluminescence in Tb(3+) complexes, while electron-withdrawing groups at position 2 reduce it (S. Sivakumar et al., 2010).

  • Synthesis of Photolabelling Reagents : J. Gomis et al. (1999) successfully synthesized [carbonyl-14C]-4-benzoylbenzoic acid, a photolabelling reagent, from [carboxyl-14C]-benzoic acid (J. Gomis et al., 1999).

  • Preservatives and Flavoring Agents : A. D. del Olmo et al. (2017) noted that benzoic acid and its derivatives, including 4-((Benzyloxy)carbonyl)benzoic acid, are widely used as preservatives and flavoring agents in various products, highlighting their high human exposure and potential public health concerns (A. D. del Olmo et al., 2017).

  • Pharmacokinetics in Rats : Haoran Xu et al. (2020) studied the pharmacokinetics of Benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-methyl ester from Portulaca Oleracea L. in rats, revealing its absolute bioavailability after intravenous and oral administrations (Haoran Xu et al., 2020).

  • Enzymatic Synthesis for Biotechnological Application : M. Aresta et al. (1998) demonstrated the efficient synthesis of 4-OH-benzoic acid from phenol and CO2 at room temperature and sub-atmospheric pressure using carboxylase enzymes, offering a new biotechnological application (M. Aresta et al., 1998).

properties

IUPAC Name

4-phenylmethoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-14(17)12-6-8-13(9-7-12)15(18)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRIMQYNCUGNDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Benzyloxy)carbonyl)benzoic acid

Synthesis routes and methods I

Procedure details

To 50 ml of an acetic acid solution containing 7.34 g (30.5 mmol) of 4-formylbenzoic acid benzyl ester were dropwise added 4.53 g (4.35 mmol) of chromic acid anhydride, 40 ml of acetic acid and 1.3 ml of water with stirring at room temperature for a period of 2 hours. The oxidation of a formyl group was further carried out overnight at room temperature. The reaction mixture was put into water, and the deposited black-green crystal was collected by filtration, followed by drying. The resultant crystal was recrystallized from acetone to obtain 4.08 g of 4-benzyloxycarbonylbenzoic acid as a white needle crystal (isolated yield: 49%).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
7.34 g
Type
reactant
Reaction Step One
[Compound]
Name
chromic acid anhydride
Quantity
4.53 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
1.3 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Quantity
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Reaction Step One
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Kambia, I Séverin, A Farce, L Dahbi, T Dine… - Metabolites, 2021 - mdpi.com
Plasticizers added to polyvinylchloride (PVC) used in medical devices can be released into patients’ biological fluids. Di-(2-ethylhexyl)phthalate (DEHP), a well-known reprotoxic and …
Number of citations: 14 www.mdpi.com

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